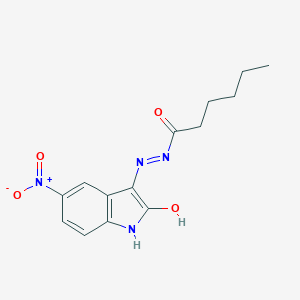![molecular formula C15H13ClN2O B352867 {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 341021-39-4](/img/structure/B352867.png)
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, forming the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzodiazole ketones or aldehydes.
Reduction: Formation of benzodiazole amines or alcohols.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
科学研究应用
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
[2-(2-chlorophenyl)-1H-imidazol-4-yl]methanol: Similar structure but with an imidazole ring.
(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: Contains a pyrazole ring instead of a benzodiazole.
2-(1-methyl-1H-imidazol-2-yl)ethanol: Features an imidazole ring with a different substitution pattern.
Uniqueness
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYVWLSUNWSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)
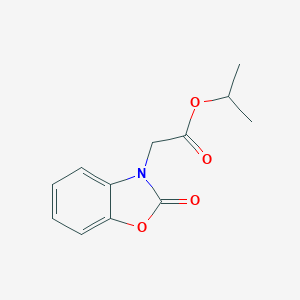
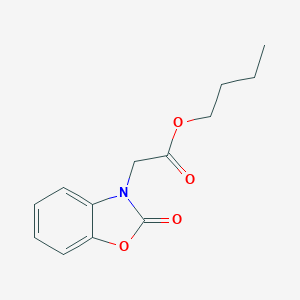
![4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)
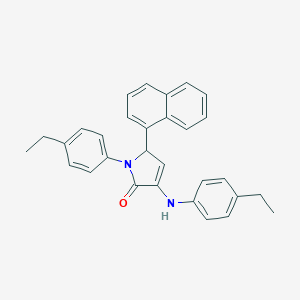
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
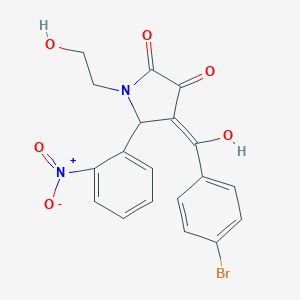
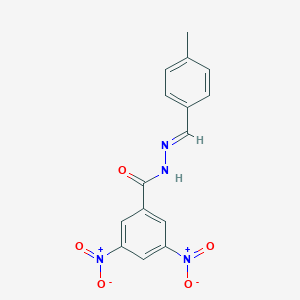
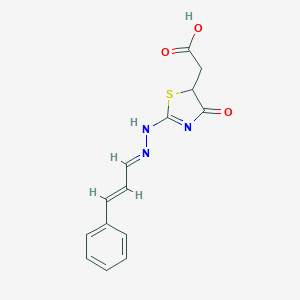
![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)
